molecular formula C4H8Br2 B14672450 2,2-Dibromobutane CAS No. 50341-35-0

2,2-Dibromobutane

Cat. No.: B14672450
CAS No.: 50341-35-0
M. Wt: 215.91 g/mol
InChI Key: XWDSASBQVXXTNE-UHFFFAOYSA-N
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Description

2,2-Dibromobutane is an organic compound with the molecular formula C4H8Br2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the second carbon atom in a butane chain, making it a dibromoalkane.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromobutane can be synthesized through the bromination of butane. The reaction typically involves the addition of bromine (Br2) to butane in the presence of a catalyst or under UV light. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the butane molecule, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound is produced by the controlled bromination of butane. The process involves the use of large-scale reactors where butane and bromine are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure the selective formation of this compound, minimizing the production of other brominated byproducts.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

    Reduction Reactions: The compound can be reduced to butane by using reducing agents such as zinc and hydrochloric acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium hydroxide (KOH) in ethanol.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Major Products Formed

    Substitution: 2-butanol.

    Elimination: 2-butene.

    Reduction: Butane.

Scientific Research Applications

2,2-Dibromobutane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of other brominated compounds.

    Biology: In studies involving the effects of brominated compounds on biological systems.

    Medicine: As a precursor in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: In the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dibromobutane in chemical reactions involves the formation of reactive intermediates such as carbocations and free radicals. These intermediates facilitate the substitution, elimination, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,2-Dibromobutane can be compared with other dibromoalkanes such as:

  • 1,2-Dibromobutane
  • 1,3-Dibromobutane
  • 2,3-Dibromobutane

Uniqueness

This compound is unique due to the positioning of the bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it undergoes. In contrast, other dibromoalkanes have bromine atoms on different carbon atoms, leading to different chemical behaviors and applications.

Properties

IUPAC Name

2,2-dibromobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c1-3-4(2,5)6/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDSASBQVXXTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198383
Record name 2,2-Dibromobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50341-35-0
Record name 2,2-Dibromobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050341350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dibromobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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